N-(2-氟苯甲酰基)吗啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

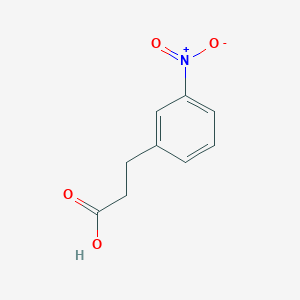

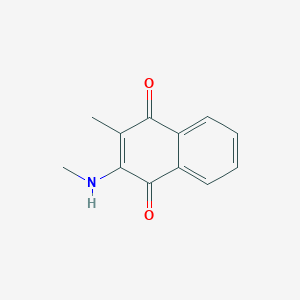

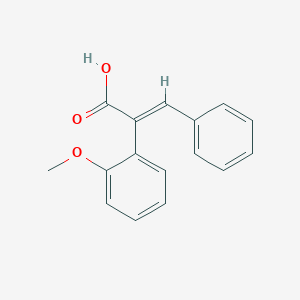

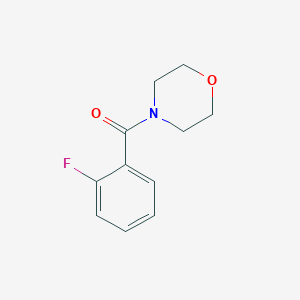

N-(2-Fluorobenzoyl)morpholine is a chemical compound that is part of a broader class of organic compounds containing a morpholine moiety. Morpholine is a heterocyclic amine consisting of a six-membered ring containing both nitrogen and oxygen atoms. This structure is known for its involvement in the synthesis of various pharmacologically active molecules. Although the provided papers do not directly discuss N-(2-Fluorobenzoyl)morpholine, they do provide insights into similar compounds where the morpholine ring is a key component in their chemical structure and biological activity.

Synthesis Analysis

The synthesis of compounds related to N-(2-Fluorobenzoyl)morpholine typically involves multi-step reactions starting from basic chemical precursors. For instance, a series of benzimidazol-2-ylcyanoketone oxime ethers containing a morpholine moiety were synthesized using sequential reactions of oximation, substitution, and etherification starting from 2-benzimidazolyl acetonitrile . Similarly, the synthesis of N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives began with commercially available 3,4-Difluoronirobenzene, indicating a multi-step process to incorporate the morpholine and other functional groups . These examples suggest that the synthesis of N-(2-Fluorobenzoyl)morpholine would likely involve a tailored sequence of reactions to introduce the fluorobenzoyl group to the morpholine ring.

Molecular Structure Analysis

The molecular structure of compounds containing morpholine rings can be elucidated using various spectroscopic techniques such as IR, NMR, and MS, as well as X-ray diffraction studies . For example, the structure of a novel bioactive heterocycle containing a morpholine ring was characterized and confirmed by X-ray diffraction, which showed that the morpholine ring adopts a chair conformation . This suggests that a similar approach could be used to analyze the molecular structure of N-(2-Fluorobenzoyl)morpholine, providing insights into its conformation and stability.

Chemical Reactions Analysis

The reactivity of morpholine-containing compounds can be inferred from their chemical structures and the presence of functional groups. The compounds discussed in the papers exhibit potential for various chemical reactions, particularly those involving the morpholine nitrogen, which can act as a nucleophile. For instance, the oxime ether and amide functionalities in the synthesized compounds suggest that they could undergo further chemical transformations such as hydrolysis or condensation reactions . These insights could be applied to predict the chemical reactivity of N-(2-Fluorobenzoyl)morpholine in different environments.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-(2-Fluorobenzoyl)morpholine are not directly reported in the provided papers, the properties of similar compounds can offer some predictions. The presence of the fluorobenzoyl group is likely to influence the compound's lipophilicity, boiling point, and melting point. Additionally, the morpholine ring could impact the compound's solubility in water and organic solvents. The antifungal and antibacterial activities of related compounds suggest that N-(2-Fluorobenzoyl)morpholine may also possess bioactive properties, which could be relevant for pharmaceutical applications .

科学研究应用

晶体结构研究Öztürkkan 和 Necefoğlu (2022) 的一项研究重点评估了具有各种 N 供体配体的金属(II) 2-氟苯甲酸盐的晶体结构,包括吗啉。这项研究有助于理解结构变化如何影响目标分子的合成和表征,强调了 N-(2-氟苯甲酰基)吗啉在开发具有材料科学和催化潜在应用的新材料中的重要性 (Öztürkkan & Necefoğlu, 2022)。

抗氧化活性分析方法虽然与 N-(2-氟苯甲酰基)吗啉没有直接联系,但 Munteanu 和 Apetrei (2021) 关于抗氧化活性测定分析方法的工作突出了创新化学分析在评估化合物抗氧化能力方面的重要性。此类方法可用于评估 N-(2-氟苯甲酰基)吗啉衍生物的抗氧化特性 (Munteanu & Apetrei, 2021)。

吗啉衍生物在药理学中的应用吗啉,一种与 N-(2-氟苯甲酰基)吗啉相关的核心结构,因其药理学应用而被广泛研究。Asif 和 Imran (2019) 综述了吗啉及其衍生物的化学和药理学意义,强调了它们广泛的药理活性。这包括开发具有吗啉环的化合物用于不同的治疗应用,突出了 N-(2-氟苯甲酰基)吗啉在药物化学中的潜力 (Asif & Imran, 2019)。

合成应用与 N-(2-氟苯甲酰基)吗啉相关的化合物的实际合成,例如 2-氟-4-溴联苯,展示了该化合物在合成化学中的相关性。Qiu 等人。(2009) 描述了一种用于 2-氟-4-溴联苯(某些药物制造中的关键中间体)的新型合成方法。这强调了氟苯甲酰基和吗啉衍生物在合成复杂有机分子的合成路线中的用途 (Qiu et al., 2009)。

属性

IUPAC Name |

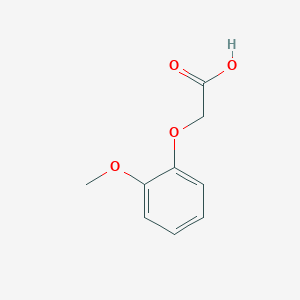

(2-fluorophenyl)-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c12-10-4-2-1-3-9(10)11(14)13-5-7-15-8-6-13/h1-4H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIDNOKLCLGRXCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90336284 |

Source

|

| Record name | N-(2-Fluorobenzoyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90336284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24804431 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(2-Fluorobenzoyl)morpholine | |

CAS RN |

1978-64-9 |

Source

|

| Record name | N-(2-Fluorobenzoyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90336284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。